molecular formula C9H6BrNO B070679 2-(4-Bromophenyl)oxazole CAS No. 176961-50-5

2-(4-Bromophenyl)oxazole

Cat. No. B070679
CAS RN: 176961-50-5
M. Wt: 224.05 g/mol
InChI Key: LAPKDKRJQXERIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)oxazole derivatives often involves halogenation, coupling reactions, and cyclization processes. For example, the synthesis of novel oxazole derivatives, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, has been achieved through strategies involving gold-catalyzed oxidation and [3+2] annulation reactions (Murtuja et al., 2023). These methods highlight the versatility and reactivity of this compound in forming complex structures under controlled conditions.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through techniques like X-ray crystallography, showing that these compounds can exhibit interesting intramolecular interactions, such as hydrogen bonding, which influence their structural configuration (Murtuja et al., 2023). Such analyses are crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

This compound serves as a versatile precursor in various chemical reactions, including coupling reactions that lead to the formation of diverse oxazole derivatives. These reactions are essential for modifying the chemical structure and thereby the properties of the oxazole ring (Young et al., 2004).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points, boiling points, and solubility, can vary significantly depending on the substituents attached to the oxazole ring. These properties are crucial for determining the compound's applicability in different chemical processes and applications.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards nucleophiles, electrophiles, and various reagents, are influenced by the presence of the oxazole ring and the bromophenyl group. Studies have demonstrated the compound's involvement in diverse chemical reactions, leading to the synthesis of compounds with potential biological activities (Zeyrek et al., 2015).

Scientific Research Applications

  • Antiprotozoal Activity : Carballo et al. (2017) synthesized 2-amino-4-(p-bromophenyl)-oxazole derivatives and evaluated their antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. They found that these compounds exhibited significant antiprotozoal activity, with some derivatives showing higher activity than the commercial drug metronidazole (Carballo et al., 2017).

  • Drug Metabolism and Disposition : Arora et al. (2012) studied the ring oxidation of 2H-oxazole to 2-oxazolone on various 4- or 5-substituted oxazoles, including 5-(3-bromophenyl)oxazole. They identified the reaction primarily catalyzed by aldehyde oxidase and provided insights into the mechanism of 2-oxazolone formation (Arora et al., 2012).

  • Antioxidant and Anticancer Activity : Mathew et al. (2013) synthesized and characterized novel 2,4-diphenyloxazole derivatives and evaluated their in vitro antioxidant and anticancer activities. They reported significant biological activities for these compounds, indicating their potential in pharmaceutical applications (Mathew et al., 2013).

  • Oxazole Coordination Chemistry : Gómez et al. (1999) reviewed the transition metal coordination chemistry of 4,5-dihydro-1,3-oxazole ligands (oxazolines), focusing on their structural characterization and their use as chiral auxiliaries in asymmetric syntheses (Gómez et al., 1999).

  • Analgesic Activity : Bărbuceanu et al. (2020) synthesized new oxazol-5(4H)-ones derivatives containing a diarylsulfone moiety and evaluated their analgesic activity and histopathological assessment. The study provided insights into the potential analgesic applications of these compounds (Bărbuceanu et al., 2020).

  • Antimicrobial Activities : Apostol et al. (2022) designed and synthesized novel compounds containing 4-[(4-bromophenyl)sulfonyl]phenyl moiety and evaluated their antimicrobial action against various bacterial and fungal strains. The results indicated the potential of these compounds in developing novel antimicrobial agents (Apostol et al., 2022).

  • Electro-Optical and Charge Transport Properties : Irfan et al. (2018) investigated the structural, electro-optical, charge transport, and nonlinear optical properties of an oxazole derivative, demonstrating its potential as an electron transport material in organic light-emitting diodes (OLEDs) and other electronic applications (Irfan et al., 2018).

Future Directions

Oxazole and its derivatives, including “2-(4-Bromophenyl)oxazole”, play a very essential role in the area of medicinal chemistry . They are being investigated for the development of novel compounds which show favorable biological activities . The future of oxazole research lies in the rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

2-(4-bromophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPKDKRJQXERIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454315
Record name 2-(4-bromophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176961-50-5
Record name 2-(4-bromophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-N-(2,2-diethoxyethyl)benzamide was dissolved in concentrated sulfuric acid at 0° C. To phosphorus pentoxide (5.2 g, 18.3 mmol) was added the sulfuric acid solution, and the mixture was heated at 180° C. for 30 minutes. The reaction mixture was cooled down to room temperature, and poured into ice. The whole was made basic by addition of NaHCO3 and ammonia aqueous solution. The whole was extracted with ethyl acetate. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo to give title compound (1.23 g, 70% yield).
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Synthesis routes and methods II

Procedure details

A solution of 21 mmol of phosphorous pentoxide in 20 ml of methylsulfonic acid was treated with 7 mmol of 4-Bromo-N-(2,2-dimethoxy-ethyl)-benzamide. The reaction mixture was heated for 5 hours at 130°, cooled to room temperature and poured into ice-water. The resulting solid was filtered off and dried to yield the crude title compound as a brownish solid. MS (m/e): 224.0 (MH+, 24%)
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Synthesis routes and methods III

Procedure details

4-Bromo-N-(2,2-diethoxyethyl)benzamide was dissolved in concentrated sulfuric acid at 0° C. To phosphorus pentoxide (5.2 g, 18.3 mmol) was added the sulfuric acid solution, and the mixture was heated at 180° C. for 30 minutes. The reaction mixture was cooled down to room temperature, and poured into ice. The whole was made basic by addition of NaHCO3 and amnmonia aqueous solution. The whole was extracted with ethyl acetate. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo to give title compound (1.23 g, 70% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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